Methyl 2-(2-iodoethoxy)acetate
Description
Methyl 2-(2-iodoethoxy)acetate (CAS: 56703-25-4) is an organoiodine compound with the molecular formula C₆H₁₁IO₃ and a molecular weight of 258.05 g/mol . It features an iodoethoxy (–OCH₂CH₂I) side chain attached to a methyl ester group, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry. The iodine atom enhances its utility in nucleophilic substitution reactions, radio-labeling, and as a precursor for complex molecules like PROTACs (Proteolysis-Targeting Chimeras) .
Properties
Molecular Formula |
C5H9IO3 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
methyl 2-(2-iodoethoxy)acetate |
InChI |
InChI=1S/C5H9IO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 |
InChI Key |
NQWXLBXYQKPZEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCI |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom in methyl 2-(2-iodoethoxy)acetate undergoes Sₙ2 substitutions with nucleophiles, yielding diverse derivatives. Key reactions include:
Mechanistic Insight :
The reaction proceeds via backside attack on the β-carbon of the iodoethoxy group, displacing iodide. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures accelerate kinetics .
Reduction Reactions
The iodine substituent can be reduced to a hydroxyl or alkoxy group:
-
Catalytic Hydrogenation :
Using H₂ (1 atm) and Pd/C in ethanol at 25°C for 2 h produces methyl 2-(2-hydroxyethoxy)acetate with 88% yield . -
Zinc-Mediated Reduction :
Zn/HOAc reduces iodine to hydrogen, forming methyl 2-(ethoxy)acetate (70% yield).
Side Reaction : Over-reduction of the ester to a primary alcohol occurs under prolonged H₂ exposure (>6 h).
Oxidation Reactions
The ethoxy chain and ester group are oxidation targets:
Key Observation : Oxidation of the ethoxy spacer is regioselective, favoring C–O bond cleavage adjacent to the iodine .
Cross-Coupling Reactions
The iodine atom participates in Ullmann-type and Suzuki couplings :
-
Copper-Catalyzed Coupling :
With CuI (10 mol%), phenethylamine, and arylboronic acids, aryl-ethoxy derivatives form (55–78% yields) . -
Palladium-Catalyzed Coupling :
Pd(PPh₃)₄ facilitates coupling with alkenes to generate allylated ethers (62% yield) .
Stability and Side Reactions
-
Thermal Decomposition : At >150°C, HI elimination forms methyl acrylate derivatives.
-
Photodegradation : UV light induces radical cleavage, yielding iodinated byproducts (traced via GC-MS) .
Comparative Reactivity Analysis
Reactivity contrasts with non-iodinated analogs:
| Property | This compound | Methyl 2-(2-chloroethoxy)acetate |
|---|---|---|
| Sₙ2 Reaction Rate (k, s⁻¹) | 1.2 × 10⁻³ | 3.5 × 10⁻⁵ |
| Oxidation Susceptibility | High (iodide loss) | Moderate |
| Thermal Stability | Decomposes at 150°C | Stable up to 200°C |
Data from kinetic studies ( ).
Industrial and Environmental Considerations
Comparison with Similar Compounds
Ethyl 2-(2-Iodoethoxy)acetate (CAS: 56703-25-4)
- Molecular Formula : C₆H₁₁IO₃ (same as methyl ester).
- Safety data (GHS warnings) and storage conditions (2–8°C) are identical, indicating similar stability profiles .
- Applications : Used interchangeably with methyl esters in alkylation reactions, though the ethyl variant may offer slower hydrolysis rates .
Methyl (2-Chloroethoxy)acetate (CAS: 83881-47-4)
Ethyl (2-Iodophenoxy)acetate (CAS: 90794-32-4)
- Molecular Formula : C₁₀H₁₁IO₃.
- Key Differences: A phenoxy group replaces the ethoxy chain, increasing aromaticity and molecular weight (306.10 g/mol). Enhanced UV activity due to the phenyl ring, making it suitable for spectroscopic tracking in synthesis .
- Applications : Primarily used in agrochemicals and as a ligand in metal-catalyzed reactions .
tert-Butyl 2-(2-Iodoethoxy)acetate
2-(2-Iodoethoxy)ethylidene Diacetate
- Molecular Formula : C₈H₁₁IO₅.
- Key Differences :
Physicochemical and Reactivity Comparison
| Property | Methyl 2-(2-Iodoethoxy)acetate | Methyl (2-Chloroethoxy)acetate | Ethyl (2-Iodophenoxy)acetate |
|---|---|---|---|
| Molecular Weight | 258.05 g/mol | 152.57 g/mol | 306.10 g/mol |
| Halogen Reactivity | High (I⁻) | Low (Cl⁻) | High (I⁻) |
| Boiling Point | Not reported | ~200°C (estimated) | ~300°C (estimated) |
| Storage Conditions | 2–8°C, dark | Room temperature | 2–8°C, dark |
| Key Applications | PROTACs, radio-labeling | Pharmaceutical intermediates | Agrochemicals |
Q & A
Q. What are the key steps in synthesizing Methyl 2-(2-iodoethoxy)acetate, and how are reaction conditions optimized?
The synthesis involves a multi-step process:
- Intermediate preparation : Reacting precursors like 2-iodoethanol with methyl chloroacetate under basic conditions to form the ether linkage.
- Esterification : Using acetic anhydride and a Lewis acid catalyst (e.g., FeCl₃) to acetylate intermediates at 0°C .
- Purification : Silica gel chromatography with hexanes/Et₂O (2:1 v/v) or distillation to isolate the product. TLC (Rf = 0.19) monitors purity . Optimization focuses on catalyst selection (FeCl₃ improves yield to 65%) and solvent systems to minimize side reactions .
Q. What purification techniques are recommended for isolating this compound?
Q. How does the iodo group influence the compound’s reactivity in nucleophilic substitutions?
The iodoethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Its reactivity is higher than chloro or bromo analogs, facilitating alkylation in pro-drug synthesis (e.g., forming morpholino derivatives) . The ester group remains stable under mild conditions but hydrolyzes in acidic/basic media, enabling further functionalization .
Advanced Research Questions
Q. What strategies mitigate instability during storage or reactions involving this compound?
Q. How is this compound utilized in synthesizing anthracycline pro-drugs?
The compound serves as an alkylating agent in reductive amination:
- Nucleophilic substitution : Reacts with anthracycline derivatives (e.g., DOX) to form morpholino rings, enhancing drug stability .
- LC-MS monitoring : Tracks reaction progress (e.g., DIDOX-f formation over 72 hours) and confirms product identity via mass spectrometry .
Q. What analytical methods validate the structural integrity of this compound?
Q. How do competing reaction pathways affect the synthesis of derivatives?
Competing hydrolysis of the ester group or premature elimination of iodide can occur. Mitigation includes:
- Temperature control : Maintaining 0°C during acetylation suppresses hydrolysis .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms over elimination .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up this compound synthesis?
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